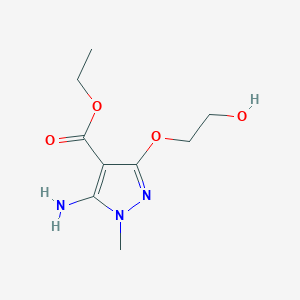
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has been widely used in scientific research. AMPK is a key regulator of cellular energy homeostasis, and its activation by A-769662 has been shown to have various biochemical and physiological effects.
作用机制
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This allows phosphorylation of Thr172 on the α-subunit by upstream kinases, leading to activation of the enzyme. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to be a direct activator of AMPK, rather than an allosteric activator like AMP.
Biochemical and Physiological Effects
Activation of AMPK by Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In cultured cells, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate increases glucose uptake and fatty acid oxidation, and decreases lipogenesis and gluconeogenesis. In animal models, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has also been shown to enhance muscle contraction and autophagy.
实验室实验的优点和局限性
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has several advantages as a tool for studying AMPK. It is a direct activator of the enzyme, which allows for more precise control of AMPK activity compared to allosteric activators like AMP. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate is also cell-permeable and has good bioavailability, which allows for easy administration to cells and animals. However, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has some limitations as well. Its potency and selectivity for AMPK can vary depending on the cell type and experimental conditions, and it has been shown to have off-target effects on other enzymes.
未来方向
There are several future directions for research on Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate and AMPK. One area of interest is the role of AMPK in cancer metabolism and the potential for Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate as a cancer therapy. Another area of interest is the interaction of AMPK with other signaling pathways, such as mTOR and insulin signaling. Additionally, there is interest in developing more potent and selective activators of AMPK that can overcome the limitations of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate.
合成方法
The synthesis of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate involves several steps, including the reaction of 2,3-dichloropyrazine with ethyl 2-aminoacetate, followed by the reaction of the resulting intermediate with 2-(2-hydroxyethoxy)acetaldehyde. The final product is obtained through the reaction of the intermediate with methyl chloroformate and triethylamine. The yield of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate is typically around 25%.
科学研究应用
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been widely used in scientific research as a tool to activate AMPK. It has been shown to have various effects on cellular metabolism, including increasing glucose uptake and fatty acid oxidation, and decreasing lipogenesis and gluconeogenesis. Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has also been used to study the role of AMPK in various physiological processes, such as insulin secretion, muscle contraction, and autophagy.
属性
IUPAC Name |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(14)6-7(10)12(2)11-8(6)16-5-4-13/h13H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGAFAOVKSPAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1OCCO)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

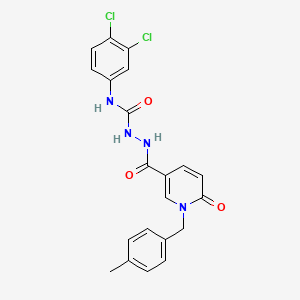

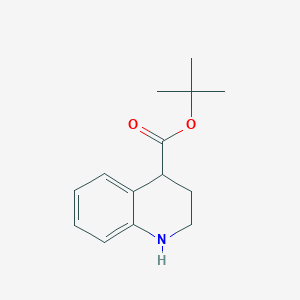
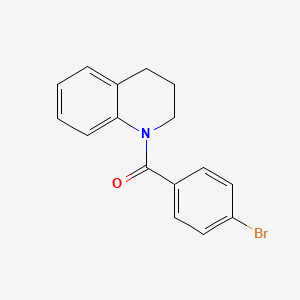
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)
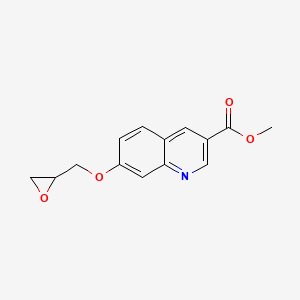


![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)